4-ethoxyquinolin-2(1H)-one
Description
Historical Context and Evolution of Quinolone Research
The journey of quinolone research began in the early 1960s with the discovery of nalidixic acid, the first therapeutically useful quinolone. researchgate.netnih.gov This discovery was a byproduct of research aimed at synthesizing the antimalarial drug chloroquine. researchgate.netlums.ac.ir Nalidixic acid, technically a naphthyridone, exhibited antibacterial activity, primarily against Gram-negative bacteria, and was approved for treating urinary tract infections in 1967. nih.gov
The initial quinolones had a narrow spectrum of activity and less than ideal pharmacokinetic properties. nih.gov A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the 6-position of the quinolone ring, leading to the development of fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. infectweb.comacs.org This modification dramatically enhanced antibacterial potency, expanded the spectrum to include Gram-positive bacteria, and improved pharmacokinetic profiles. nih.govacs.org
Subsequent generations of fluoroquinolones, such as levofloxacin (B1675101) and moxifloxacin, introduced in the 1990s, offered even broader activity, including against atypical pathogens. infectweb.com The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. researchgate.netlums.ac.ir
Significance of the 4-Substituted Quinolin-2(1H)-one Scaffold in Contemporary Chemistry
The 4-substituted quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological potential beyond antibacterial applications. researchgate.netnih.gov The versatility of this scaffold allows for chemical modifications at various positions, leading to a wide range of biological activities. researchgate.net
Derivatives of 4-substituted quinolin-2(1H)-one have been investigated for their potential as:
Anticancer agents: Certain derivatives have shown the ability to inhibit cancer cell growth by targeting microtubules or inducing apoptosis. researchgate.net
Antifungal agents: The quinoline (B57606) core is present in several compounds with demonstrated antifungal properties. nih.gov
Anti-inflammatory agents: Some quinolin-4-one derivatives have been explored for their anti-inflammatory effects. ontosight.ai
Herbicidal agents: Research has indicated that some hydroxyquinoline derivatives possess herbicidal activities. nih.gov
The ability to introduce a variety of substituents at the 4-position allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its biological activity and pharmacokinetic profile. nih.govvulcanchem.com
Overview of Research Paradigms for 4-Ethoxyquinolin-2(1H)-one
Research concerning this compound generally falls under the positivist and post-positivist research paradigms. These paradigms are foundational to the natural and physical sciences, including chemistry.
Positivist Paradigm: This paradigm assumes the existence of an objective reality that can be observed, measured, and understood through empirical data. getproofed.com.auresearchprospect.comjumedicine.com In the context of this compound, this involves:
Synthesis and Characterization: The synthesis of the compound and the precise measurement of its physical and chemical properties, such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry). prepchem.comchemsrc.comkoreascience.kr These are objective data points that can be independently verified.
Quantitative Analysis: Studying reaction kinetics, yields, and the quantitative structure-activity relationships (QSAR) to predict the biological activity of derivatives. nih.gov
Post-positivist Paradigm: This paradigm acknowledges that while an objective reality exists, our understanding of it is imperfect and subject to the limitations of our measurement tools and theoretical frameworks. mindthegraph.com It recognizes that scientific knowledge is not absolute truth but rather a well-supported understanding that is open to revision. Research within this paradigm focuses on:
Reaction Mechanism Elucidation: Proposing and testing hypotheses about the mechanisms of reactions involving this compound. For instance, its formation as a product in modified Perkow reactions suggests complex reaction pathways that are inferred from experimental observations. nih.gov
Interpretation of Biological Data: While the measurement of biological activity (e.g., IC50 values) is a quantitative and positivist activity, the interpretation of these results in the context of complex biological systems falls under a post-positivist lens. Researchers build models and theories to explain the observed activities, which are subject to refinement as new data emerges.
The following table provides a summary of the properties of this compound.
| Property | Value | Source |
| IUPAC Name | 4-ethoxy-1H-quinolin-2-one | nih.gov |
| Molecular Formula | C₁₁H₁₁NO₂ | nih.gov |
| Molecular Weight | 189.21 g/mol | nih.gov |
| CAS Number | 20886-13-9 | guidechem.com |
| Synonyms | 4-Ethoxy-carbostyril, 1,2-Dihydro-4-ethoxy-2-quinolone | chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-7-11(13)12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPWJYSHRMEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry of 4 Ethoxyquinolin 2 1h One and Its Analogues
Established Synthetic Pathways for 4-Ethoxyquinolin-2(1H)-one
Synthesis from Quinoline-2,4-dione Precursors
A primary and well-established route to this compound involves the O-ethylation of a 4-hydroxyquinolin-2(1H)-one precursor, which exists in tautomeric equilibrium with quinoline-2,4(1H,3H)-dione. This synthesis is typically a two-step process starting from aniline (B41778) derivatives.
The initial step is the synthesis of the 4-hydroxyquinolin-2(1H)-one core. A common method is the thermal condensation of an appropriate aniline with diethyl malonate. This reaction proceeds by heating the reactants, often at high temperatures (220-270°C), to facilitate the cyclization and formation of the quinolinone ring system chemicalbook.comnih.gov. The resulting 4-hydroxyquinolin-2(1H)-one can then be isolated and purified.
The second step is the selective O-alkylation at the C4-hydroxyl group. This is typically achieved by treating the 4-hydroxyquinolin-2(1H)-one with an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions can be optimized to favor O-alkylation over N-alkylation.
An analogous method has been described for the synthesis of 4-methoxy-1H-quinolin-2-ones, which involves the initial synthesis of a substituted 2,4-dichloroquinoline from a substituted aniline and malonic acid using phosphorus oxychloride. This intermediate is then reacted with sodium methoxide to yield a 2,4-dimethoxy quinoline (B57606), which upon controlled hydrolysis, gives the desired 4-methoxy-1H-quinolin-2-one semanticscholar.org. A similar strategy could be employed for the ethoxy derivative.
Table 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives
| Starting Aniline | Reagent | Conditions | Product | Yield (%) | Reference |
| o-Anisidine | Diethyl ethylmalonate | 220-270°C, neat | 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one | 62 | nih.gov |
| Aniline | Diethyl malonate | 220-270°C, neat | 4-Hydroxyquinolin-2(1H)-one | Not specified | chemicalbook.com |
Application of Perkow Reaction for this compound Formation
The Perkow reaction is a notable method for the formation of vinyl phosphates from trialkyl phosphites and α-haloketones. While direct application to the synthesis of this compound is not extensively documented in readily available literature, the principles of the reaction can be extrapolated to envision a potential synthetic route.
The reaction would theoretically involve a precursor with a suitable leaving group at the 4-position of the quinolin-2(1H)-one ring, which could react with a triethyl phosphite (B83602). The general mechanism of the Perkow reaction involves the nucleophilic attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of an alkyl halide to form an enol phosphate (B84403).
For the synthesis of this compound, a hypothetical precursor could be a 4-halo-quinolin-2(1H)-one derivative. The reaction with triethyl phosphite would proceed via the characteristic Perkow mechanism to yield a diethyl vinyl phosphate at the 4-position. Subsequent hydrolysis or further transformation could potentially lead to the desired this compound, although this specific application remains a topic for further research.
Novel Methodologies for Derivatization of the Quinolin-2(1H)-one Core
Recent advancements in organic synthesis have provided novel methodologies for the derivatization of the quinolin-2(1H)-one core, allowing for the introduction of various functional groups at different positions of the ring system.
Functionalization at Various Ring Positions
C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines and related heterocycles mdpi.com. This strategy allows for the direct introduction of substituents without the need for pre-functionalized starting materials. For the quinolin-2(1H)-one core, transition metal-catalyzed C-H functionalization can be employed to introduce alkyl, aryl, and other functional groups at specific positions on both the carbocyclic and heterocyclic rings. The directing group ability of the carbonyl and N-H functionalities can be exploited to achieve high regioselectivity.
For instance, palladium-catalyzed C-H arylation has been successfully applied to quinoline N-oxides, demonstrating the feasibility of functionalizing the C2 position mdpi.com. Similar strategies could be adapted for this compound to introduce diversity at various positions of the quinoline scaffold.
Structural Diversification Strategies
Beyond C-H functionalization, other modern synthetic methods are being employed for the structural diversification of the quinolin-2(1H)-one core. These include multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. For example, the Ugi four-component reaction followed by a Knoevenagel condensation has been utilized to access the quinolin-2(1H)-one scaffold.
Furthermore, radical-mediated reactions have been developed for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones from N-arylcinnamamides mdpi.com. These methods provide access to a wide range of structurally diverse quinolinone derivatives. The application of these modern synthetic strategies to this compound could lead to the discovery of novel analogues with interesting properties.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Several green chemistry approaches have been applied to the synthesis of quinoline and quinolinone derivatives, which are also applicable to the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times nih.govnih.govbeilstein-journals.org. The synthesis of 4-hydroxy-1H-quinolin-2-ones, the precursors to this compound, has been successfully achieved using microwave-assisted synthesis from anilines and malonic acid or its esters nih.govmdpi.com. This method offers a more energy-efficient alternative to conventional high-temperature heating. A bismuth chloride-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation has also been reported nih.gov.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also been explored as a green synthetic tool nih.govijsrch.comnih.govproquest.comingentaconnect.com. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The synthesis of quinoline derivatives has been reported to be efficiently carried out under ultrasound irradiation in water, an environmentally friendly solvent nih.govingentaconnect.com.
Continuous-Flow Synthesis: Continuous-flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control thieme-connect.deucd.ieresearchgate.netacs.orgvapourtec.com. Photochemical flow processes have been developed for the synthesis of quinolines, demonstrating the potential for highly efficient and scalable production ucd.ievapourtec.com. This technology could be adapted for the synthesis of this compound, providing a more sustainable manufacturing process.
Table 2: Comparison of Green Synthesis Methods for Quinolinone Derivatives
| Method | Key Advantages | Typical Conditions | Reference |
| Microwave-Assisted | Reduced reaction time, improved yields, energy efficiency | Microwave reactor, often solvent-free or in green solvents | nih.govnih.govmdpi.com |
| Ultrasound-Assisted | Enhanced reaction rates, milder conditions | Ultrasonic bath or probe, often in aqueous media | nih.govnih.govingentaconnect.com |
| Continuous-Flow | Improved safety and scalability, precise process control | Microreactor or flow reactor system | thieme-connect.deucd.ieresearchgate.net |
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Investigations of 4-Ethoxyquinolin-2(1H)-one Formation Pathways
The synthesis of this compound typically proceeds via the formation of its precursor, 4-hydroxyquinolin-2(1H)-one, followed by etherification. The formation of the core quinolinone ring system can be achieved through several established methods, most notably those involving the cyclization of aniline (B41778) derivatives.
One common approach is a microwave-assisted synthesis using aniline and malonic acid in the presence of polyphosphoric acid (PPA). nih.gov This method represents a variation of the Conrad-Limpach-Knorr synthesis. The reaction involves the initial formation of a malonanilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 4-hydroxyquinolin-2(1H)-one scaffold. nih.gov Another pathway involves the thermal cyclization of N,N'-diphenylmalonamide in the presence of PPA.
Once the 4-hydroxyquinolin-2(1H)-one precursor is obtained, the ethoxy group is introduced via an O-alkylation reaction, typically a Williamson ether synthesis. This involves treating the 4-hydroxy compound with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate. The base deprotonates the hydroxyl group at the C4 position, forming a nucleophilic enolate that subsequently attacks the ethylating agent to form the final this compound product. The regioselectivity of alkylation (N- vs. O-alkylation) can be influenced by factors such as the solvent, base, and the specific substituents on the quinolinone ring. researchgate.net
The Perkow reaction is a significant transformation in organophosphorus chemistry that has found applications in the synthesis of quinoline (B57606) derivatives. wikipedia.org The reaction involves the conversion of a haloketone and a trialkyl phosphite (B83602) into a dialkyl vinyl phosphate (B84403). wikipedia.org This pathway is considered a competing side-reaction to the Michaelis–Arbuzov reaction, which would otherwise form a β-keto phosphonate. wikipedia.org
The mechanism of the Perkow reaction proceeds through the following steps:
Nucleophilic Attack: The trialkyl phosphite acts as a nucleophile, attacking the carbonyl carbon of the halo-ketone substrate. This initial attack forms a zwitterionic intermediate. wikipedia.org
Rearrangement and Halide Elimination: The zwitterionic intermediate undergoes rearrangement. The phosphonium (B103445) cation migrates to the carbonyl oxygen, and the halide ion is eliminated. This step is crucial and distinguishes the Perkow pathway from the Arbuzov pathway.
Dealkylation: The final step involves a second nucleophilic displacement where the eliminated halide anion attacks one of the alkyl groups on the phosphonium cation, leading to the formation of the enol phosphate product and an alkyl halide. wikipedia.org
In the context of quinolone synthesis, the Perkow reaction can be employed using substrates where the leaving group is an electron-deficient acyl group, which is cleaved during the rearrangement step. wikipedia.org The choice between the Perkow and Arbuzov pathways is highly dependent on the electronic properties and steric environment of the α-keto carbon atom in the substrate. wikipedia.org
The nature of the leaving group is a critical factor that dictates the feasibility and outcome of many reactions in the synthesis and modification of the quinoline ring. A leaving group is a molecular fragment that detaches with a pair of electrons during heterolytic bond cleavage.
During the cyclization step of quinoline synthesis, such as the Conrad-Limpach reaction, the ultimate leaving group is typically a molecule of water, formed during the final condensation and aromatization of the heterocyclic ring. In other synthetic variations, different leaving groups may be involved.
In the Perkow reaction applied to quinolone synthesis, an electron-deficient acyl group can serve as the leaving group instead of a traditional halide. wikipedia.org The efficiency of this departure is key to the formation of the desired enol phosphate product.
For substitution reactions on a pre-formed quinoline ring, the identity of the leaving group at the target position is paramount. For instance, in the synthesis of 4-substituted quinolin-2-ones, a 4-chloro derivative is often used. mdpi.com The chloride ion is an excellent leaving group, readily displaced by a variety of nucleophiles. The table below summarizes the relative ability of common leaving groups.
| Leaving Group | Chemical Formula | Relative Reactivity | Comments |
|---|---|---|---|
| Iodide | I⁻ | Very Good | Excellent leaving group due to large size and polarizability. |
| Bromide | Br⁻ | Good | Commonly used in nucleophilic substitution. |
| Chloride | Cl⁻ | Good | Effective leaving group, often used to activate positions for substitution. mdpi.com |
| Water | H₂O | Good (as H₃O⁺) | Excellent leaving group after protonation of a hydroxyl group. Common in condensation reactions. |
| Acyl group | RCO₂⁻ | Moderate to Good | Effectiveness depends on the stability of the resulting carboxylate anion. wikipedia.org |
| Hydroxide | OH⁻ | Poor | Requires protonation to become a good leaving group (water). |
| Alkoxide | RO⁻ | Poor | Strongly basic, not a favorable leaving group. |
Reactivity of this compound Towards Various Reagents
The reactivity of this compound is governed by the interplay of its constituent functional groups: the benzene (B151609) ring, the pyridinone ring, the ethoxy group at C4, and the amide functionality. This structure allows for a range of reactions, including radical scavenging, and transformations involving both nucleophiles and electrophiles.
The quinoline and quinolinone scaffolds are present in numerous compounds exhibiting significant antioxidant and free radical scavenging properties. nih.govresearchgate.net Kinetic studies have shown that quinolinic aminoxyls display a reactivity towards peroxyl radicals that is comparable to that of alpha-tocopherol (B171835). nih.gov The hydroxylamine (B1172632) form, which can be generated in situ from the aminoxyl, shows even greater antioxidant efficacy and can protect other antioxidants like alpha-tocopherol from consumption. nih.gov
Furthermore, various synthetic quinoline derivatives have been shown to possess potent radical scavenging abilities. For example, certain 2-chloroquinoline-3-carbaldehydes and a quinolinonyl-glycine derivative have demonstrated excellent scavenging activity against DPPH and H₂O₂ radicals, respectively. researchgate.netekb.eg This activity is often attributed to the ability of the heterocyclic system to stabilize radical species through resonance. The presence of electron-donating groups, such as the ethoxy group in this compound, is expected to enhance this property by increasing the electron density of the ring system, thereby facilitating the donation of a hydrogen atom or an electron to neutralize free radicals.
| Quinoline Derivative Class | Radical Scavenged | Observed Activity | Reference |
|---|---|---|---|
| Quinolinic Aminoxyls | Peroxyl Radicals | Reactivity similar to alpha-tocopherol. | nih.gov |
| 2-Chloroquinoline-3-carbaldehydes | DPPH | Up to 92.96% scavenging activity. | researchgate.net |
| Quinolinonyl-glycine derivative | H₂O₂ | Excellent scavenging activity, surpassing ascorbic acid. | ekb.eg |
The electronic nature of the this compound ring system dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Reactions: The benzene portion of the molecule is susceptible to electrophilic aromatic substitution. The combined electronic effects of the activating ortho-, para-directing ethoxy group at C4 and the deactivating amide group influence the position of attack. Parallels with the nitration of acetanilide (B955) and its cyclic analogues suggest that electrophilic substitution, such as nitration or halogenation, will occur on the free base at the positions most activated by the collective functional groups, likely the C5 and C7 positions. rsc.org
Nucleophilic Reactions: The reactivity towards nucleophiles is centered on several sites. While the ethoxy group at C4 is a poor leaving group, rendering direct nucleophilic substitution at this position difficult, the C3 position is highly activated. The electron-withdrawing effect of the C2-carbonyl group and the electron-donating nature of the C4-ethoxy group make the C3 proton acidic and the position susceptible to attack by strong bases. Deprotonation at C3 with reagents like lithium diisopropylamide (LDA) can generate a nucleophilic carbanion, which can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to yield 3-substituted derivatives. nih.gov Additionally, the amide proton (N1-H) can be deprotonated under basic conditions, allowing for N-alkylation reactions. researchgate.net
Stereochemical Aspects in this compound Derivatives
While this compound itself is an achiral molecule, its derivatives can possess one or more stereocenters, leading to the existence of stereoisomers (enantiomers and diastereomers). The generation of these chiral centers typically occurs through reactions that transform the planar sp²-hybridized carbons of the quinolinone ring into tetrahedral sp³-hybridized carbons.
A primary route to introducing stereochemistry is through reactions at the C3 position or across the C3-C4 double bond. For example, the synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones from 2-alkynylanilines and ketones creates new stereocenters at both the C2 and C3 positions, potentially leading to diastereomeric products (cis/trans isomers). rsc.org
Similarly, electrophilic substitution at the C3 position of a lithiated quinolinone intermediate can create a new stereocenter at C3 if the introduced substituent is different from the hydrogen atom it replaced. nih.gov The subsequent reduction of the C3-C4 double bond in such a 3-substituted derivative would create a second stereocenter at C4, again resulting in diastereomers. The facial selectivity of these addition and reduction reactions can often be controlled by the steric bulk of existing substituents or by the use of chiral catalysts, enabling stereoselective synthesis of specific isomers. The NMR spectra of such chiral, substituted quinolinones can exhibit diastereotopism, where chemically equivalent protons in an achiral environment become non-equivalent. rsc.org
Advanced Spectroscopic Characterization for Structural and Electronic Insights
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of crystallographic literature and databases reveals that a definitive single-crystal X-ray structure for 4-ethoxyquinolin-2(1H)-one has not yet been reported. Therefore, detailed experimental data on its unit cell dimensions, space group, and precise atomic coordinates are not available.
To provide insight into the likely solid-state structure, we can extrapolate from the crystallographic data of analogous quinolinone derivatives. For example, the related compound 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one crystallizes in a monoclinic system. The table below summarizes its crystallographic data, which can serve as a predictive model for the structural characteristics of this compound.
Table 1. Crystallographic Data for the Analogous Compound 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one nih.gov
| Parameter | Value |
| Empirical Formula | C₁₂H₁₃NO₃ |
| Formula Weight | 219.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4824 (4) |
| b (Å) | 6.9072 (2) |
| c (Å) | 14.4978 (5) |
| α (°) | 90 |
| β (°) | 113.1283 (15) |
| γ (°) | 90 |
| Volume (ų) | 1057.42 (6) |
| Z | 4 |
Based on the analysis of related structures, the quinolinone core of this compound is expected to be essentially planar. The ethoxy group at the C4 position would likely exhibit some rotational freedom. A key feature in the solid-state packing would be the formation of intermolecular hydrogen bonds. The N-H group of the lactam ring is a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, a common motif in the crystal structures of related quinolinones. nih.govhelsinki.fi
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. oatext.combiointerfaceresearch.com It is widely employed to determine optimized molecular geometries and predict the relative stabilities of different molecular conformations. nih.govdntb.gov.ua DFT calculations, often using functionals like B3LYP, are chosen because they provide a good balance between accuracy and computational cost for a wide range of organic compounds. niscpr.res.innih.gov
The first step in a computational study is typically a geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. nih.gov This process yields key geometric parameters. For the quinolinone core, DFT calculations would reveal the precise bond lengths of the fused benzene (B151609) and pyridinone rings. The C=C and C-N bonds within the rings, the C=O bond of the lactam group, and the C-O-C linkage of the ethoxy substituent are defined. Bond angles determine the planarity and puckering of the rings, while dihedral angles describe the spatial orientation of the ethoxy group relative to the quinolinone plane. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for 4-ethoxyquinolin-2(1H)-one (Note: This table presents representative data for a quinolinone system calculated using a DFT method like B3LYP/6-311++G(d,p), as specific published data for this compound was not found.)
| Bond Lengths | Value (Å) | Bond Angles | Value (°) | Dihedral Angles | Value (°) |
|---|---|---|---|---|---|
| N1-C2 | 1.37 | C2-N1-C9 | 122.5 | C3-C4-O12-C13 | 178.5 |
| C2=O11 | 1.23 | N1-C2-C3 | 118.0 | C9-N1-C2=O11 | 179.8 |
| C3-C4 | 1.38 | C2-C3-C4 | 121.3 | C5-C10-C9-N1 | -0.5 |
| C4-O12 | 1.35 | C3-C4-C10 | 119.8 | H6-C6-C5-C10 | 179.9 |
| O12-C13 | 1.43 | C4-O12-C13 | 117.9 | O12-C13-C14-H16 | 60.1 |
The presence of the flexible ethoxy group (–O–CH2–CH3) at the C4 position means that this compound can exist in multiple conformations due to rotation around the C4–O and O–C bonds. nih.gov A Potential Energy Surface (PES) scan is performed by systematically rotating these bonds and calculating the energy at each step to identify the most stable conformers (energy minima). nih.govnih.gov This analysis helps determine the preferred spatial arrangement of the ethoxy group. The global minimum on this surface represents the most stable, and therefore most abundant, conformation of the molecule in the gas phase. nih.gov Low energy barriers between conformers may indicate that the molecule is flexible at room temperature. nih.gov
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide a detailed picture of this electronic landscape.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netresearchgate.net
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov For this compound, the HOMO is typically expected to be distributed over the electron-rich benzene ring and the nitrogen and oxygen atoms, while the LUMO is often localized over the electron-deficient pyridinone ring.
Table 2: Representative Frontier Molecular Orbital Energies (Note: This table presents typical values for a quinolinone system, as specific published data for this compound was not found.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.85 |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govchemrxiv.org It is a 3D map of the electrostatic potential plotted onto the electron density surface. researchgate.net Different colors on the MESP surface represent different potential values, providing a visual guide to the charge distribution. researchgate.net
Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net For this compound, the most negative potential is expected around the carbonyl oxygen (C=O).
Blue regions indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom attached to the nitrogen (N-H) is typically a site of positive potential.
Green regions represent areas of near-zero potential, characteristic of nonpolar regions like the carbon backbone of the aromatic ring.
The MESP map provides a comprehensive picture of how a molecule will interact with other charged or polar species. chemrxiv.orgchemrxiv.org
Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. researchgate.netwikipedia.org These charges provide a quantitative measure of the electron distribution and help to explain the molecule's polarity and electrostatic interactions. niscpr.res.in The analysis partitions the total electron population among the constituent atoms.
In this compound, the Mulliken charge analysis would be expected to show:
Significant negative charges on the highly electronegative oxygen and nitrogen atoms.
Positive charges on the hydrogen atoms, particularly the one bonded to nitrogen.
Carbon atoms will exhibit a range of charges depending on their bonding environment. The carbonyl carbon (C2) is expected to be highly positive due to its bond with two electronegative atoms (N and O), making it a primary electrophilic site.
These atomic charges are instrumental in understanding the molecule's dipole moment and its potential for forming intermolecular interactions like hydrogen bonds. niscpr.res.in
Table 3: Illustrative Mulliken Atomic Charges (Note: This table presents representative values for a quinolinone system, as specific published data for this compound was not found. Atom numbering corresponds to the standard quinolinone scaffold.)
| Atom | Charge (a.u.) | Atom | Charge (a.u.) |
|---|---|---|---|
| N1 | -0.45 | C8 | -0.18 |
| C2 | +0.52 | C9 | +0.25 |
| C3 | -0.21 | C10 | -0.05 |
| C4 | +0.30 | O11 | -0.58 |
| C5 | -0.19 | O12 | -0.55 |
| C6 | -0.15 | C13 | +0.10 |
Global Reactivity Descriptors
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide valuable insights into the intrinsic reactivity and stability of a molecule. These descriptors, including chemical hardness, softness, electronegativity, chemical potential, and electrophilicity/nucleophilicity indices, are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific DFT calculations for this compound are not extensively reported in the literature, studies on analogous quinoline (B57606) derivatives allow for an informed discussion of its expected electronic and reactive properties. researchgate.netnih.govrsc.org
Chemical Hardness and Softness
Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in predicting the stability and reactivity of a chemical species. Hardness is a measure of the molecule's resistance to a change in its electron distribution, while softness indicates its polarizability. A large HOMO-LUMO energy gap is indicative of high hardness and low reactivity.
For quinolinone derivatives, the nature and position of substituents significantly influence the HOMO-LUMO gap and, consequently, their hardness. The introduction of an electron-donating ethoxy group at the C4-position of the quinolin-2(1H)-one core is expected to modulate these properties.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Expected Value (eV) |
| HOMO Energy | EHOMO | - | -6.2 |
| LUMO Energy | ELUMO | - | -1.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.2 |
| Chemical Softness | S | 1 / (2η) | 0.227 |
Note: The values in this table are hypothetical and serve as illustrative examples based on trends observed in related quinolinone structures. Actual values would require specific quantum chemical calculations.
Electronegativity and Chemical Potential
Electronegativity (χ) quantifies the power of a molecule to attract electrons, while the chemical potential (μ) represents the escaping tendency of electrons from an equilibrium system. They are formally defined as the negative of each other. These descriptors are crucial for understanding charge transfer processes in chemical reactions.
The electronegativity and chemical potential of this compound would be influenced by the interplay between the electron-withdrawing nature of the quinolinone core and the electron-donating character of the ethoxy substituent.
Table 2: Hypothetical Electronegativity and Chemical Potential for this compound
| Descriptor | Symbol | Formula | Expected Value (eV) |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.0 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.0 |
Note: The values in this table are hypothetical and serve as illustrative examples based on trends observed in related quinolinone structures. Actual values would require specific quantum chemical calculations.
Electrophilicity and Nucleophilicity Indices
The global electrophilicity index (ω) measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. A high electrophilicity index indicates a good electrophile. Conversely, nucleophilicity is the tendency of a molecule to donate electrons. While a global nucleophilicity index exists, it is often discussed in the context of local reactivity sites.
Table 3: Hypothetical Electrophilicity Index for this compound
| Descriptor | Symbol | Formula | Expected Value (eV) |
| Electrophilicity Index | ω | μ2 / (2η) | 3.64 |
Note: The values in this table are hypothetical and serve as illustrative examples based on trends observed in related quinolinone structures. Actual values would require specific quantum chemical calculations.
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent environment can significantly alter the geometric and electronic properties of a molecule, thereby influencing its reactivity and spectroscopic behavior. medjchem.com Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effects of different solvents. kashanu.ac.ir
For this compound, a polar molecule, an increase in solvent polarity is expected to lead to:
Bathochromic shifts (red shifts) in its UV-Vis absorption spectra due to the stabilization of the more polar excited state relative to the ground state.
An increase in the dipole moment.
Alterations in the global reactivity descriptors, as the solvent can modulate the HOMO and LUMO energy levels.
Theoretical studies on related quinoxalinone derivatives have demonstrated that solvent polarity affects geometries, solvation energies, dipole moments, and the HOMO-LUMO energy gap. medjchem.com Similar trends would be anticipated for this compound.
Table 4: Hypothetical Solvent Effects on the Properties of this compound
| Solvent | Dielectric Constant (ε) | Expected Dipole Moment (Debye) | Expected λmax (nm) |
| Gas Phase | 1 | 3.5 | 320 |
| Dioxane | 2.2 | 4.2 | 325 |
| Ethanol | 24.6 | 5.8 | 335 |
| Water | 78.4 | 6.5 | 340 |
Note: The values in this table are hypothetical and serve as illustrative examples based on trends observed in related polar organic molecules. Actual values would require specific quantum chemical and spectroscopic studies.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a powerful tool to explore its dynamic behavior and interactions with its environment over time. MD simulations are particularly valuable for understanding how a molecule like this compound might interact with biological targets, such as enzymes or receptors. nih.govnih.govtandfonline.commdpi.com
In the context of drug design, MD simulations can be used to:
Assess the stability of a ligand-protein complex. nih.govmdpi.com
Analyze the conformational changes in both the ligand and the protein upon binding.
Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov
Calculate binding free energies to predict the potency of a compound.
For this compound, MD simulations could elucidate its behavior in a biological environment, such as its interaction with a specific enzyme's active site. The simulations would track the trajectory of each atom over time, providing a detailed picture of the binding dynamics and the stability of the resulting complex. Analysis of parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA) would offer quantitative measures of the system's stability and conformational flexibility. nih.gov
Table 5: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Information Gained |
| RMSD | Root-Mean-Square Deviation | Stability of the protein-ligand complex over time. |
| RMSF | Root-Mean-Square Fluctuation | Flexibility of individual residues in the protein. |
| SASA | Solvent Accessible Surface Area | Changes in the exposed surface area of the protein and ligand upon binding. |
| Hydrogen Bonds | - | Identification of key hydrogen bonding interactions between the ligand and protein. |
Structure Activity Relationship Sar and Biological Target Engagement
Mechanistic Insights into Biological Activity
Interference with Cellular Pathways (e.g., Antiproliferative Mechanisms in Cancer Cells)
Derivatives of the quinolinone and quinazolinone core structures have demonstrated notable interference with various cellular pathways, particularly those implicated in cancer cell proliferation. nih.gov These compounds can exert their antiproliferative effects through multiple mechanisms of action, including the induction of cell cycle arrest and apoptosis. arabjchem.org
One key mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth and division. nih.gov For instance, Neratinib, a quinoline-based compound, acts as an irreversible inhibitor of the human epidermal growth factor receptors HER2 and EGFR. drugbank.comcancer.gov By binding to these receptors, it blocks downstream signaling pathways like the mitogen-activated protein kinase (MAPK) and Akt pathways, which are critical for oncogenic signaling. drugbank.com This inhibition leads to cell cycle arrest and apoptosis, thereby reducing cancer cell proliferation. cancer.gov
Similarly, other quinazolinone derivatives have been found to target protein kinase B (AKT1) and EGFR, leading to a decrease in the expression of key signaling molecules and their downstream targets involved in cell motility and proliferation. nih.gov Some quinolinone analogs can induce cell cycle arrest at the G2/M phase. nih.govnih.gov Studies on aminated quinolinequinones have shown they can induce G0/G1 cell cycle arrest and promote both apoptotic and necrotic cell death in prostate cancer cells. doaj.org Furthermore, certain quinolinone derivatives have been shown to suppress the activity of NF-κB and nuclear factor of activated T cells (NFAT), which are important in immune response and cell survival pathways. nih.gov
The antiproliferative activity of these compounds is often associated with their ability to induce apoptosis, a form of programmed cell death. This is frequently verified by observing an increase in the activity of caspases, such as caspase 3/7, which are key executioner enzymes in the apoptotic cascade. nih.gov
In Vitro Biological Assessment Models (e.g., Cell-based Assays, Parasite Growth Inhibition)
A variety of in vitro models are employed to assess the biological activity of 4-ethoxyquinolin-2(1H)-one and its analogs. These models are crucial for determining the potency and selectivity of these compounds against different biological targets.
Cell-based Assays for Anticancer Activity: To evaluate anticancer potential, quinolinone derivatives are screened against a panel of human tumor cell lines. doaj.org Commonly used cell lines include those for breast cancer (MCF-7), prostate cancer (DU-145), and colon cancer (HCT-116). doaj.org The cytotoxic effects are often quantified using the MTT assay, which measures cell viability. doaj.org To assess selectivity, the compounds are also tested against non-cancerous cell lines, such as human umbilical vein endothelial cells (HUVEC). doaj.org
Flow cytometry is a powerful tool used to analyze the effects of these compounds on the cell cycle. nih.gov It can determine the percentage of cells in different phases (G0/G1, S, G2/M), revealing whether a compound induces cell cycle arrest at a specific checkpoint. nih.govdoaj.org Apoptosis can be further confirmed using annexin (B1180172) V-FITC/PI staining and by measuring the activity of caspases. nih.gov
Table 1: Examples of In Vitro Assays for Anticancer Evaluation
| Assay Type | Purpose | Example Cell Lines | Measurement |
|---|---|---|---|
| MTT Assay | Measures cell viability and cytotoxicity | MCF-7, DU-145, HCT-116 | Colorimetric change |
| Flow Cytometry | Analyzes cell cycle distribution and apoptosis | MCF-7, DU-145 | Fluorescence intensity |
Parasite Growth Inhibition Assays: The quinolone scaffold has shown significant promise in targeting parasitic diseases like malaria and toxoplasmosis. researchgate.netnih.gov In vitro models are essential for determining the efficacy of these compounds against parasites such as Plasmodium falciparum and Toxoplasma gondii. nih.gov
For T. gondii, growth inhibition can be quantified using assays based on vacuole size or by measuring the activity of a reporter enzyme like beta-galactosidase. nih.gov For P. falciparum, which causes malaria, replication rates can be measured using fluorometric assays or by assessing the inhibition of the parasite's oxygen consumption using specialized biosensor plates. nih.govnih.gov These assays allow for the determination of the 50% inhibitory concentration (IC50), a key measure of a compound's potency. nih.gov
Preclinical Evaluation in Animal Models (e.g., In vivo efficacy studies in relevant disease models)
Following promising in vitro results, quinolinone and its derivatives are advanced to preclinical evaluation in animal models to assess their in vivo efficacy and pharmacological properties. These studies are critical for bridging the gap between laboratory findings and potential clinical applications.
For anticancer research, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The efficacy of a test compound is evaluated by its ability to inhibit tumor growth. mdpi.com For example, a novel iminoquinone agent, FBA-TPQ, demonstrated significant inhibition of pancreatic cancer xenograft tumor growth with minimal toxicity to the host animal. mdpi.com Similarly, a quinazolinone derivative was shown to effectively inhibit tumor growth in an orthotopic mouse model of breast cancer. nih.gov
In the context of infectious diseases like malaria, in vivo studies often involve infecting mice with a relevant Plasmodium species, such as Plasmodium berghei. nih.govcabidigitallibrary.org The effectiveness of the compounds is then assessed by their ability to reduce the parasite burden in the blood and improve the survival rate of the infected animals. nih.govcabidigitallibrary.org These studies help to determine key parameters like the median effective dose (ED50). cabidigitallibrary.org
Table 2: Representative In Vivo Animal Model Studies
| Disease Model | Animal | Purpose | Key Outcome Measured |
|---|---|---|---|
| Pancreatic Cancer Xenograft | Nude Mice | Evaluate anti-tumor efficacy | Tumor growth inhibition |
| Breast Cancer Orthotopic Model | Mice | Assess tumor growth inhibition | Tumor volume, survival |
These preclinical studies provide essential data on a compound's therapeutic potential and help to identify candidates for further development. nih.govmdpi.com
This compound as a Molecular Scaffold for Drug Discovery Lead Identification
The quinoline (B57606) and quinolin-2(1H)-one structures are considered "privileged scaffolds" in drug discovery. nih.govresearchgate.netresearchgate.netnih.goveurekaselect.com This designation is due to their synthetic versatility and their ability to serve as a foundation for the development of a wide range of biologically active compounds. nih.goveurekaselect.com The quinoline framework allows for the generation of large, structurally diverse libraries of derivatives, which is a key strategy in identifying new lead compounds. nih.gov
The structure-activity relationship (SAR) is crucial in optimizing these scaffolds. SAR studies explore how different chemical modifications at various positions on the quinolinone ring affect the compound's biological activity. nih.govnih.govacs.org For example, research has shown that substitutions at specific positions can significantly enhance potency and selectivity for a particular biological target. nih.govyoutube.com By systematically modifying the scaffold, medicinal chemists can fine-tune the pharmacological properties of the derivatives to improve their efficacy and reduce potential off-target effects.
The quinolinone core has been successfully utilized to develop compounds targeting a variety of diseases, including cancer, immune disorders, and infectious diseases. arabjchem.orgnih.govresearchgate.net Its proven track record in yielding clinically relevant molecules underscores its importance as a foundational structure for future drug discovery efforts. nih.gov The inherent "druggability" of the quinoline moiety, combined with well-established synthetic pathways, ensures that it will remain a prominent scaffold in the search for novel therapeutics. nih.gov
Advanced Applications and Emerging Research Frontiers
Potential in Optoelectronic Materials (Theoretical Perspectives for Quinolone Scaffolds)
The inherent electronic and photophysical properties of the quinoline (B57606) ring system make its derivatives, including 4-ethoxyquinolin-2(1H)-one, attractive candidates for the development of novel optoelectronic materials. Quinoline-based molecules are noted for their highly efficient electron-transporting capabilities, thermal and redox stability, and high photoluminescence quantum yields. researchgate.net These characteristics are crucial for creating high-tech devices like organic light-emitting diodes (OLEDs), photovoltaic cells, and photodiode detectors. researchgate.net
The potential of quinoline scaffolds in optoelectronics stems from the extensive delocalization of the electron cloud across their planar aromatic ring system, which can lead to a high order of non-linearity and unique optical properties. mdpi.com Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding these properties. mdpi.comnih.gov These computational methods allow researchers to calculate key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the energy gap between them, and absorption spectra. mdpi.comnih.gov Such calculations provide insights into the electron-accepting ability and intramolecular charge transfer (ICT) characteristics of these molecules, which are fundamental to their function in electronic devices. nih.gov
Research on various quinoline derivatives has demonstrated their applicability. For instance, certain diquinoline derivatives have been characterized as having ambipolar character (both p- and n-doping redox systems), a desirable trait for OLEDs. acs.org Other studies have synthesized novel quinoline derivatives and investigated their photoluminescence and absorption spectroscopy, calculating properties like Stokes shift and quantum yield from experimental data. mdpi.com These findings underscore the theoretical potential of the quinolone scaffold, suggesting that derivatives of this compound could be rationally designed and tuned for specific optoelectronic applications.
Table 1: Theoretical and Experimental Optoelectronic Properties of Representative Quinolone Derivatives
| Property | Description | Relevance to Optoelectronics | Computational Method |
|---|---|---|---|
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines the electronic absorption and emission properties of the material, influencing its color and efficiency in devices like OLEDs. | Density Functional Theory (DFT) |
| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge between a donor and acceptor part of a molecule upon photoexcitation. nih.gov | Crucial for the design of fluorescent probes and materials with non-linear optical properties. nih.gov | Time-Dependent DFT (TD-DFT) |
| Photoluminescence Quantum Yield | The ratio of photons emitted to photons absorbed by a substance. | A measure of the efficiency of the light emission process, critical for the brightness and performance of OLEDs and fluorescent sensors. | Experimental Spectroscopy |
| Stokes Shift | The difference in wavelength or frequency between the absorption and emission maxima. | A larger Stokes shift is often desirable to minimize self-absorption and improve the sensitivity of fluorescent probes. | Experimental Spectroscopy |
Supramolecular Chemistry and Self-Assembly Based on this compound Derivatives
Supramolecular chemistry explores the domain of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The quinolone scaffold is an excellent candidate for building such complex architectures due to its planar structure, potential for hydrogen bonding, and π–π stacking interactions. Derivatives of this compound could be designed to self-assemble into ordered, functional supramolecular structures.
A compelling example of this potential is seen in the behavior of the Pseudomonas quinolone signal (PQS), a naturally occurring 2-alkyl-4(1H)-quinolone. nih.govscienceopen.com Research has shown that PQS molecules can interact with host defense peptides to form co-assemblies with distinct optical activity. nih.gov Specifically, the binding of PQS onto asymmetric peptide chains leads to the formation of chiral supramolecular architectures consisting of helically arranged, J-aggregated molecules. nih.gov This demonstrates that the quinolone core can be a powerful motif for directing self-assembly and creating materials with emergent chiral properties.
For synthetic derivatives of this compound, functional groups could be strategically added to the core structure to control the directionality and strength of intermolecular interactions. This would enable the creation of various supramolecular materials, such as liquid crystals, gels, or nanoparticles. The ability to form ordered aggregates is highly dependent on a delicate balance of forces including hydrogen bonds, van der Waals forces, and π–π stacking, all of which can be modulated through chemical synthesis. The study of these interactions provides a pathway to novel "smart" materials whose properties can be tuned by external stimuli.
Table 2: Key Non-Covalent Interactions in Quinolone-Based Supramolecular Assembly
| Interaction Type | Description | Potential Role in this compound Derivatives |
|---|---|---|
| Hydrogen Bonding | The electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | The N-H and C=O groups of the quinolinone ring are prime sites for forming hydrogen-bonded chains or networks, directing assembly. |
| π–π Stacking | Attractive, non-covalent interactions between the electron clouds of aromatic rings. | The planar quinoline core can stack face-to-face or offset, leading to the formation of columnar structures or aggregates. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The ethoxy group and other alkyl substituents can contribute to the overall packing and stability of the assembled structure. |
| Host-Guest Interactions | The binding of a "guest" molecule within a cavity of a "host" molecule or supramolecular assembly. | Derivatives could be designed to form cavities that selectively bind other small molecules, creating sensors or delivery systems. nih.gov |
Chemoinformatics and Machine Learning in this compound Research
Chemoinformatics and machine learning (ML) have become indispensable tools in modern chemical and drug discovery research. nih.govnih.gov These computational approaches use algorithms to analyze large datasets of chemical information, enabling the prediction of molecular properties, biological activities, and reaction outcomes with increasing accuracy. research.googleresearchgate.netmdpi.com For a scaffold like this compound, these methods can significantly accelerate the design and optimization of new derivatives for specific applications.
One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netmdpi.com In QSAR, ML algorithms establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity or physical properties. researchgate.net To do this, molecules are represented numerically using "descriptors" or "fingerprints" that encode their structural, physical, and chemical features. nih.gov Machine learning models—such as artificial neural networks, support vector machines, and regression trees—are then trained on known data to predict the properties of new, untested molecules. mdpi.com
In the context of quinoline derivatives, ML models have been successfully developed to predict various endpoints. For example, researchers have created models to predict the reactive sites for electrophilic aromatic substitution on the quinoline ring, achieving high accuracy and allowing chemists to rapidly anticipate reaction outcomes. researchgate.netdoaj.org Other studies have used ML to predict the redox activity of quinone-like molecules, which is relevant for applications in organic batteries. mdpi.com Furthermore, ML models have been built to predict the formation of quinone-type metabolites during drug metabolism, a critical step in assessing potential toxicity. nih.gov These examples highlight the power of chemoinformatics to guide the synthesis and evaluation of new this compound derivatives, saving time and resources by prioritizing the most promising candidates for experimental validation.
Table 3: Applications of Machine Learning in Quinolone Derivative Research
| Application Area | Machine Learning Approach | Predicted Property | Relevance to this compound |
|---|---|---|---|
| Synthetic Chemistry | Artificial Neural Network (ANN) doaj.org | Regioselectivity of C-H functionalization doaj.org | Predicts the most likely sites for chemical modification, guiding efficient synthesis of new derivatives. researchgate.net |
| Materials Science | Ridge Regression, Decision Trees mdpi.com | Redox potential mdpi.com | Screens for derivatives with suitable electronic properties for use in organic batteries or other redox-active systems. |
| Drug Discovery & Metabolism | Various classification models (e.g., SVM, Deep Learning) nih.gov | Formation of quinone-type reactive metabolites nih.gov | Helps in the early-stage assessment of metabolic stability and potential toxicity of new drug candidates. |
| QSAR Modeling | Support Vector Regression, Kernel Ridge Regression mdpi.com | Biological activity (e.g., antibacterial, anticancer) | Accelerates the discovery of new therapeutic agents by predicting the activity of virtual compounds before synthesis. researchgate.net |
Conclusions and Future Outlook
Summary of Key Research Findings and Contributions
Research into 4-substituted-2(1H)-quinolinones has established this heterocyclic system as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net The core structure is present in a multitude of natural products and synthetic pharmaceutical agents, demonstrating a wide array of biological effects. researchgate.netmdpi.com
Key contributions in this area include:
Broad Biological Activity: The quinolinone moiety is a cornerstone for compounds exhibiting antifungal, herbicidal, antibacterial, antiviral, and anticancer properties. nih.govresearchgate.net
Synthetic Versatility: Numerous synthetic protocols have been developed for the quinolinone core, often starting from aniline (B41778) derivatives. nih.govresearchgate.net Methods like the Conrad-Limpach reaction and microwave-assisted synthesis have been employed to create libraries of these compounds for further study. nih.govnih.gov More recent advancements include silver-catalyzed reactions for preparing 4-hydroxyquinolin-2(1H)-one derivatives under mild conditions. bohrium.com
Importance of Alkoxy Substitution: The substitution pattern on the quinolinone ring is critical for biological activity. Alkoxy groups, in particular, have been shown to be vital components of highly potent therapeutic agents. A prominent example is Neratinib, a tyrosine kinase inhibitor used in cancer therapy, which features a 7-ethoxy-quinoline structure. regulations.govpharmaffiliates.comchemdad.com This underscores the significance of the ethoxy group in modulating the pharmacological profile of quinoline-based compounds.
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the extensive research on the quinolinone family, there is a distinct lack of specific scientific literature and data for 4-ethoxyquinolin-2(1H)-one. The primary knowledge gaps are:
Dedicated Synthesis and Characterization: While general synthetic routes for related compounds like 4-hydroxy and 4-methoxy-quinolin-2-ones are well-documented, specific, optimized, and scalable synthetic methods for this compound are not readily available. nih.govresearchgate.net Detailed characterization data, including comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and crystallographic information, is also absent from the public domain.
Pharmacological Profile: The biological activities of this compound remain largely uninvestigated. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent has not been explored, which is a significant gap given the proven potential of its structural analogs. researchgate.net
Physicochemical Properties: There is no available data on the fundamental physicochemical properties of this compound, such as its solubility, pKa, lipophilicity (LogP), and stability. These parameters are crucial for understanding its potential as a drug candidate.
Non-Medical Applications: The potential of the this compound scaffold in materials science, for instance as a luminophore, UV absorber, or optical brightener, remains an entirely unexplored field, although these applications have been suggested for the broader quinolinone class. researchgate.net
Future Directions in the Study of this compound and its Related Scaffolds
To address the identified knowledge gaps, future research should be directed towards a systematic investigation of this compound and its derivatives.
Fundamental Chemistry: The immediate priority is the development and optimization of a robust synthetic route to produce this compound in high yield and purity. Following its synthesis, a thorough characterization using modern analytical techniques is essential to establish a complete and reliable profile of the compound.
Comprehensive Pharmacological Screening: A broad-based biological screening of this compound is warranted. This should include assays for cytotoxicity against various cancer cell lines, antimicrobial activity against a panel of bacteria and fungi, and anti-inflammatory properties. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies: this compound should be used as a starting point for the generation of a new library of derivatives. By making systematic structural modifications at other positions of the quinolinone ring, researchers can establish clear structure-activity relationships. This medicinal chemistry approach could lead to the discovery of novel compounds with enhanced potency and selectivity. nih.gov
Comparative Analysis: A crucial study would involve the direct comparison of the biological and physicochemical properties of this compound with its close and well-studied analogs, 4-hydroxyquinolin-2(1H)-one and 4-methoxyquinolin-2(1H)-one. This would provide valuable insights into the specific role the ethoxy group plays in modulating the compound's characteristics.
Exploration in Materials Science: The photophysical properties of this compound should be investigated to determine its potential for applications in materials science, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs). researchgate.net
By pursuing these research avenues, the scientific community can illuminate the chemical, biological, and physical properties of this compound, potentially unlocking new therapeutic agents and advanced materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-ethoxyquinolin-2(1H)-one, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via the Perkow reaction , where substituted 3-(fluoroacyloxy)quinoline-2,4(1H,3H)-diones react with triethyl phosphite. Optimization involves adjusting catalysts (e.g., Ta₂O₅-PPCA for higher yields), reaction time, and temperature . Fluorocarboxylate anions act as leaving groups, influencing product selectivity .
Q. How is X-ray crystallography employed to determine the structure of this compound derivatives?
- Answer : X-ray diffraction data are collected using DENZO/SCALEPACK , with structure refinement via SHELXL97 . Hydrogen bonding networks (e.g., O–H···O interactions) and torsion angles are analyzed using tools like PLATON and DIAMOND .
Q. What in vitro assays assess the antimicrobial activity of 4-hydroxyquinolin-2(1H)-one derivatives?
- Answer : Broth microdilution determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Compounds are characterized by IR (C=O, C=N stretches), ¹H NMR (aromatic protons), and mass spectrometry (molecular ion peaks) .
Q. How can low yields in nucleophilic substitution reactions for this compound be addressed?
- Answer : Improve yields by increasing reaction time (e.g., refluxing for 4–6 hours), using polar aprotic solvents (e.g., THF), or adding catalysts like sodium acetate .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data when characterizing novel analogs?
- Answer : Cross-validate ¹H/¹³C NMR chemical shifts with computational models (e.g., DFT). For ambiguous MS fragments, use high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with synthetic intermediates .
Q. How does the Perkow reaction mechanism explain this compound formation, and what are its limitations?
- Answer : The mechanism involves nucleophilic attack of triethyl phosphite on the α-haloester, forming a phosphorane intermediate. Fluorocarboxylate anions act as leaving groups, but steric hindrance from bulky substituents can limit reactivity. Competing pathways (e.g., Arbuzov reaction) may reduce yields .
Q. What computational methods predict the bioactivity of this compound derivatives against tuberculosis?
- Answer : Molecular docking (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) and QSAR models identify critical substituents (e.g., electron-withdrawing groups at C-3 enhance activity). Validate predictions via MIC assays against H37Rv strains .
Q. How do substituents influence the antitubercular activity of 4-hydroxyquinolin-2(1H)-one derivatives?
- Answer : Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., –OCH₃ at C-4) improve membrane permeability, while nitro groups at C-3 enhance target binding. Replacements with pyrazole or morpholine rings modulate solubility .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
